molecular formula C15H17NO2S B8605810 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide CAS No. 81167-92-2

Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide

Cat. No. B8605810
Key on ui cas rn: 81167-92-2
M. Wt: 275.4 g/mol
InChI Key: IXKHLJOESYNBCG-UHFFFAOYSA-N
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Patent
US04394155

Procedure details

To a stirred suspension of 3 g (0.01 mol) of sulfone (described in Example 3) in 15 mL of dry dimethylformamide cooled in an ice bath, is added 0.5 g sodium hydroxide powder. To this mixture is slowly added 0.75 mL methyl iodide. The reaction mixture is warmed to room temperature and stirred for 2 hours. 100 mL ice-water is slowly added with stirring. After filtration the white solid is recrystallized from toluene. Melting point: 146°-147° C. Structure confirmed by NMR. I.R. N→O 1250 cm-1, SO2 1350, 1140 cm-1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:10]([C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:19])=[O:11].[OH-:20].[Na+].[CH3:22]I>CN(C)C=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([S:10]([C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:19])(=[O:20])=[O:11])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)CS(=O)C1=[N+](C=CC=C1C)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
After filtration the white solid
CUSTOM
Type
CUSTOM
Details
is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=C(C=C1)C)C(C)S(=O)(=O)C1=[N+](C=CC=C1C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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